N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex organic compound featuring a thiadiazole ring, a morpholine ring, and a carboxamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methyl-1,3,4-thiadiazol-2-amine and thiophen-2-ylmethyl morpholine-3-carboxylate.
Reaction Conditions: The reaction involves condensation under acidic conditions, followed by cyclization to form the thiadiazole ring.
Purification: The product is purified using recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using industrial reactors, ensuring precise control of temperature and pH.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at different positions of the rings can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidized Derivatives: These include sulfoxides and sulfones.
Reduced Derivatives: Reduced forms may include amines or alcohols.
Substituted Derivatives: Substituted products can vary widely based on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and pathways. Medicine: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies. Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with specific enzymes and receptors in cells.
Pathways Involved: It modulates signaling pathways such as STAT3 and JAK/STAT, which are crucial in cell proliferation and apoptosis.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in their substituents and functional groups.
Morpholine Derivatives: These compounds contain the morpholine ring but have different substituents on the ring.
This compound represents a promising area of research with potential applications in medicine, industry, and scientific research. Its unique structure and reactivity make it a valuable tool for chemists and biologists alike.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-8-15-16-13(22-8)14-12(19)10-6-20-7-11(18)17(10)5-9-3-2-4-21-9/h2-4,10H,5-7H2,1H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKMRGAROZXKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2COCC(=O)N2CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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